molecular formula C8H3ClF4O2 B2837235 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1805457-37-7

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B2837235
CAS No.: 1805457-37-7
M. Wt: 242.55
InChI Key: YEIOOXKQWUDMRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. This compound is a colorless crystalline solid with strong acidic properties and is soluble in organic solvents such as ether and alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid can be synthesized through the fluorination of trifluoromethylbenzoic acid using reagents such as chlorine and hydrofluoric acid. The reaction conditions can be optimized based on the desired purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fluorination processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the production yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable component in various scientific applications .

Properties

IUPAC Name

2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIOOXKQWUDMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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